N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide (CAS No. 899732-09-3) is a heterocyclic compound with the molecular formula C23H21N3O3S3 and a molecular weight of 483.636 g/mol . Its structure features a piperidine-4-carboxamide core substituted with a thiophene-2-sulfonyl group and a 4-(1H-1,3-benzodiazol-2-yl)phenyl moiety.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c28-23(17-11-13-27(14-12-17)32(29,30)21-6-3-15-31-21)24-18-9-7-16(8-10-18)22-25-19-4-1-2-5-20(19)26-22/h1-10,15,17H,11-14H2,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTXGEFVOAVBNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Key Observations:
- Substituent Diversity : Analogs vary in sulfonyl substituents, including halogens (F, Cl, Br), alkyl (methyl), and electron-donating groups (methoxy). The target compound’s thiophene group introduces a heteroaromatic system, differing from purely phenyl-based analogs.
- Molecular Weight : The target compound (483.636 g/mol) is comparable to analogs but slightly lighter than dihalogenated derivatives (e.g., 4–10: 486.00 g/mol).
- Synthetic Yields : Yields for analogs range widely (16–75%), influenced by steric and electronic effects of substituents. For example, 2,4-dimethylphenyl (4–22) achieves 75% yield due to reduced steric hindrance, while 2,4,6-trifluorophenyl (4–26) yields only 16% due to increased reactivity and purification challenges .
Spectral Characterization
Table 2: Comparative Spectral Data
Analysis:
- IR Spectroscopy : The target compound’s thiophene-sulfonyl group may shift νS=O vibrations slightly compared to phenyl-sulfonyl analogs (e.g., 4–9: 1165 cm⁻¹) due to electronic differences .
- NMR : Aromatic proton signals in the target compound are expected near δ 7.2–8.1, similar to analogs. The absence of NH tautomerization (cf. triazole derivatives in ) simplifies its 1H NMR profile.
- HRMS : All compounds show <5 ppm error between calculated and observed masses, confirming structural integrity .
Pharmacological Implications
- Electron-Withdrawing Groups (EWGs) : Halogenated analogs (e.g., 4–10, 4–24) may exhibit enhanced binding to hydrophobic enzyme pockets due to increased lipophilicity .
- Thiophene vs. Phenyl : The thiophene group’s sulfur atom could improve metabolic stability compared to phenyl rings, as seen in other sulfonamide drugs .
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